2,3-Pyrazinedicarboxylic acid

説明

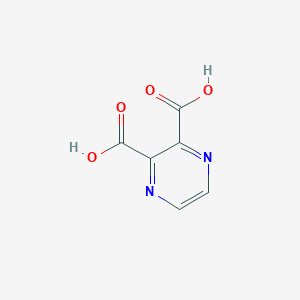

2,3-Pyrazinedicarboxylic acid (2,3-PDCA) is an aromatic heterocyclic compound with two carboxylic acid groups at the 2- and 3-positions of the pyrazine ring. Its molecular formula is C₆H₄N₂O₄, and it exhibits versatile coordination chemistry due to the presence of nitrogen atoms and carboxylate groups . The compound is synthesized via oxidation of quinoxaline using potassium permanganate or electrolytic methods . It forms hydrates (e.g., dihydrate) and derivatives such as esters (e.g., dimethyl ester, mp 50°C) and amides . Applications span coordination polymers, catalysis, and selective metal precipitation, particularly for copper recovery from electronic waste .

特性

IUPAC Name |

pyrazine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-5(10)3-4(6(11)12)8-2-1-7-3/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCRGHABDDWQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237467 | |

| Record name | 2,3-Pyrazinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-01-0 | |

| Record name | 2,3-Pyrazinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Pyrazinedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Pyrazinedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Pyrazinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazine-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-PYRAZINEDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNN35WOF29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism and Conditions

Quinoxaline undergoes oxidative cleavage of its heterocyclic ring when treated with KMnO₄ in hot aqueous solution (88–92°C). The reaction proceeds exothermically, requiring careful temperature control to avoid over-oxidation. Manganese dioxide (MnO₂), a byproduct, is filtered off, leaving an aqueous solution of the dipotassium salt of PDA.

Key reaction parameters :

Challenges in Isolating the Free Acid

PDA’s high water solubility and sensitivity to decarboxylation complicate its isolation in pure form. Traditional approaches involved converting the dipotassium salt to sparingly soluble metal salts (e.g., silver or barium) followed by regeneration with mineral acids. However, these methods are cost-prohibitive and introduce impurities.

Isolation via Monopotassium Salt Formation

A breakthrough in PDA isolation emerged with the discovery of the monopotassium salt (KHPDA), which exhibits markedly lower water solubility than the free acid or dipotassium salt.

Precipitation and Purification of KHPDA

Acidification of the dipotassium salt solution with hydrochloric acid (HCl) triggers the precipitation of KHPDA as a hemihydrate. Cooling the slurry to 5°C maximizes yield, and subsequent washing with ice water removes residual inorganic salts.

Example 1 (Patent US2723974) :

Advantages of KHPDA

-

Stability : Resists decarboxylation under mild thermal conditions.

-

Solubility profile : Insoluble in cold water, enabling efficient precipitation.

-

Downstream utility : Serves as a precursor for pyrazinoic acid synthesis.

Decarboxylation to Pyrazinoic Acid

While PDA itself is rarely the end product, its decarboxylation to pyrazinoic acid underscores the importance of controlled reaction conditions.

Thermal Decarboxylation of KHPDA

Heating KHPDA in polar solvents like diethylene glycol or acidified water at 160–200°C selectively removes one carboxyl group, yielding potassium pyrazinoate. Subsequent acidification with HCl precipitates pyrazinoic acid.

Example 4 (Patent US2723974) :

Comparative Analysis of Decarboxylation Methods

| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acidified water reflux | HCl/water | 100 | 40 | 52.3 |

| Diethylene glycol | Diethylene glycol | 190–200 | 1–2 | 56.0 |

| Mild thermal decarboxylation | Water | 125–135 | 24+ | <50 |

Alternative Synthetic Approaches

Though less common, other methods for PDA synthesis include:

Hydrazinium Salt Formation

Reacting hydrazine hydrate with pyrazinecarboxylic acid derivatives can yield hydrazinium salts, though this route primarily produces mono-carboxylated products rather than PDA.

Electrochemical Oxidation

Preliminary studies suggest that electrochemical oxidation of quinoxaline in acidic media could offer a greener alternative, but scalability and yield remain unproven.

Industrial and Pharmacological Implications

The monopotassium salt method revolutionized PDA production by reducing reliance on expensive metal salts and minimizing decarboxylation side reactions. This innovation directly supports the large-scale manufacture of pyrazinoic acid for tuberculosis treatment.

化学反応の分析

Types of Reactions: 2,3-Pyrazinedicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium chlorate, potassium permanganate.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Higher oxidation state derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Substituted pyrazine derivatives.

科学的研究の応用

Pharmaceutical Applications

Synthesis of Bioactive Molecules

2,3-Pyrazinedicarboxylic acid plays a crucial role in the synthesis of various bioactive compounds. It has been utilized in the development of anti-tuberculosis drugs and other therapeutic agents. For instance, it serves as an intermediate in the synthesis of pyrazinoic acid amide, which is important for treating tuberculosis .

Antimicrobial Properties

Research indicates that this compound exhibits notable antifungal and antibacterial activities. Its effectiveness as an antibacterial agent is particularly significant in the development of new antimicrobial therapies .

Agricultural Applications

Plant Growth Regulators

In agriculture, this compound is used in formulating plant growth regulators. These regulators enhance crop yield and improve resistance to environmental stresses, contributing to more sustainable agricultural practices .

Pesticide Development

The compound's properties are also being explored for developing novel pesticides that can help in managing pests while minimizing environmental impact.

Polymer Chemistry

Specialty Polymers Production

this compound is employed in the production of specialty polymers. It enhances the properties of these materials for applications in coatings and adhesives. The ability to modify polymer characteristics makes it valuable in creating high-performance materials .

Food Industry

Flavor Enhancement

In the food industry, this compound acts as a flavor enhancer and aroma compound. It contributes to developing unique taste profiles in various food products, making it a valuable ingredient for food manufacturers .

Analytical Chemistry

Chromatographic Techniques

this compound is utilized as a standard in chromatographic methods. Its application facilitates accurate analysis of complex mixtures, making it essential for quality control and research purposes in laboratories .

Case Studies and Research Findings

作用機序

The mechanism of action of 2,3-pyrazinedicarboxylic acid involves its ability to chelate metal ions through its carboxylate and pyrazine nitrogen atoms. This chelation can influence the electronic properties of the metal center, thereby affecting the reactivity and stability of the resulting complexes. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell walls and interfere with essential enzymatic processes .

類似化合物との比較

Aromaticity and Charge Distribution

- 2,3-PDCA vs. 2-Pyrazinecarboxylic Acid (2-PCA) : Alkali metal salts of 2,3-PDCA exhibit a greater reduction in aromaticity compared to 2-PCA, as shown by lower HOMA (Harmonic Oscillator Model of Aromaticity) and Bird’s I₆ indices. For example, the HOMA index for 2,3-PDCA decreases from 0.56 (free ligand) to 0.34 in its sodium salt, while 2-PCA decreases from 0.58 to 0.46 .

- Metal Coordination Effects : Coordination with alkali metals (e.g., Li⁺, Na⁺) disrupts the electron density of the pyrazine ring. FTIR studies show that 2,3-PDCA binds metals via nitrogen atoms, leading to the disappearance of C–H stretching (3096 cm⁻¹) and bending modes (1208–868 cm⁻¹) in hybrid thin films .

Table 1: Aromaticity Indices of Pyrazine Derivatives

| Compound | HOMA (Free Ligand) | HOMA (Na Salt) | Bird’s I₆ (Free Ligand) | Bird’s I₆ (Na Salt) |

|---|---|---|---|---|

| 2,3-PDCA | 0.56 | 0.34 | 64.2 | 48.7 |

| 2-PCA | 0.58 | 0.46 | 66.1 | 59.3 |

Thermal Stability

- Alkali Metal Salts : Salts of 2,3-PDCA decompose at lower temperatures than 2-PCA salts. For instance, the cesium salt of 2,3-PDCA decomposes above 700°C, while the 2-PCA cesium salt degrades above 430°C .

- Intermediate Products : Thermal decomposition of 2,3-PDCA salts yields alkali metal carbonates and organic residues, whereas 2-PCA forms more stable intermediates .

Table 2: Thermal Decomposition Temperatures

| Compound | Decomposition Onset (°C) | Key Intermediate |

|---|---|---|

| 2,3-PDCA (Na Salt) | 320 | Na₂CO₃ |

| 2-PCA (Na Salt) | 350 | Na₂CO₃ |

Coordination Chemistry

Ligand Behavior in Metal Complexes

- 2,3-PDCA vs. Piperazine-2,3-dicarboxylic Acid : Unlike piperazine derivatives (e.g., compound 18c ), which act as NMDA receptor antagonists , 2,3-PDCA forms 2D/3D coordination polymers with transition metals. For example, [Cu₂Mg(pzdc)₂(H₂O)₅·2H₂O]ₙ exhibits photocatalytic activity for dye degradation .

- Selectivity for Cu(II) : 2,3-PDCA forms polymeric structures like [Cu(2,3-PDCA-H)₂]ₙ·2nH₂O in acidic solutions, enabling selective copper recovery . In contrast, 2,5-pyridinedicarboxylic acid prefers lanthanide coordination .

Solubility and Stability

- Hydrates and Derivatives: 2,3-PDCA dihydrate is soluble in water, methanol, and acetone but poorly soluble in non-polar solvents. Its dimethyl ester derivative (mp 50°C) shows higher solubility in organic solvents .

- pH Sensitivity : 2,3-PDCA decomposes under strong acidic conditions, releasing CO₂, whereas 2-PCA is more stable in acidic media .

Key Research Findings

Photocatalytic Activity : The Cu(I) polymer [Cu₂Mg(pzdc)₂(H₂O)₅·2H₂O]ₙ degrades rhodamine B (RhB) and glyphosate under UV light, outperforming analogous complexes with 2-pyrazinecarboxylic acid .

Supramolecular Interactions : Salts of 2,3-PDCA with aromatic polyamines form recurrent hydrogen-bonded patterns, enabling applications in crystal engineering .

生物活性

2,3-Pyrazinedicarboxylic acid (PDC), with the chemical formula CHNO, is a compound that has garnered attention for its diverse biological activities, particularly its antibacterial and antifungal properties. This article explores the biological activity of PDC, supported by research findings, data tables, and case studies.

- Molecular Weight : 168.11 g/mol

- Appearance : White to pale brown crystalline powder

- CAS Number : 89-01-0

PDC acts as a dicarboxylate ligand, capable of coordinating with various metal ions, which enhances its biological activity through the formation of metal complexes.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study published by ChemicalBook, PDC was reported to inhibit the growth of several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for multiple bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Salmonella typhimurium | 100 |

These results indicate that PDC could be a potential candidate for developing new antibacterial agents, particularly in treating infections caused by resistant strains.

Antifungal Activity

PDC also exhibits antifungal activity. Studies have shown its effectiveness against various fungal pathogens.

Case Study: Antifungal Testing

An investigation into the antifungal properties of PDC revealed the following MIC values against common fungal strains:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 30 |

| Aspergillus niger | 60 |

| Cryptococcus neoformans | 45 |

These findings suggest that PDC could serve as an effective antifungal agent, especially in clinical settings where fungal infections are prevalent.

Coordination Chemistry and Biological Implications

The coordination chemistry of PDC plays a crucial role in its biological activity. As a ligand, it can form complexes with transition metals, which can enhance its therapeutic effects.

Synthesis of Metal Complexes

PDC has been utilized in synthesizing various metal complexes that exhibit enhanced biological activities. For instance, copper(II) complexes formed with PDC have shown promising results in catalyzing reactions and exhibiting luminescent properties.

A notable study highlighted the synthesis of a copper-based coordination polymer using PDC as a ligand. The complex demonstrated efficient catalytic activity in liquid-phase oxidation reactions:

- Catalyst : Copper(II)-PDC complex

- Reaction : Oxidation of dyes (e.g., rhodamine B)

- Yield : Up to 85% under optimized conditions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-PDCA, and how do oxidation methods affect yield and purity?

- Methodology : The primary synthesis involves oxidizing quinoxaline or benzopyrazine with potassium permanganate (KMnO₄) under reflux (68–90°C) in aqueous acidic or neutral conditions. Key steps include neutralization with HCl to pH 2, crystallization below 15°C, and purification via ethanol washing. Alternative methods include electrochemical oxidation of quinoxaline on a nickel electrode, yielding 2,3-PDCA in lower-temperature regimes .

- Comparative Analysis : Traditional KMnO₄ oxidation achieves ~70% yield but requires precise pH control to avoid overoxidation. Electrochemical methods offer greener alternatives but may produce side products like oxalate under hydrothermal conditions .

Q. Which spectroscopic techniques are most reliable for characterizing 2,3-PDCA and its metal complexes?

- Techniques :

- FT-IR/Raman : Identify carboxylate stretching modes (e.g., asymmetric/symmetric ν(COO⁻) at ~1600–1400 cm⁻¹) and pyrazine ring vibrations .

- NMR : ¹H/¹³C spectra (D₂O/DMSO-d₆) reveal protonation states and coordination-induced shifts (e.g., downfield shifts for carboxylate carbons upon metal binding) .

- XRD : Resolve coordination geometries (e.g., monodentate vs. bridging carboxylate modes) in crystalline complexes .

Advanced Research Questions

Q. How does pH modulate the structural diversity of lanthanide coordination polymers with 2,3-PDCA?

- Experimental Design : Hydrothermal reactions with La³+/Eu³+/Tb³+ salts at pH 4–9 yield 3D polymers like [La₂(2,3-pzdc)₃(H₂O)]ₙ. At lower pH (4–5), carboxylate groups remain protonated, favoring monodentate coordination. Higher pH (7–9) deprotonates ligands, enabling bridging modes and varied dimensionality .

- Data Analysis : Single-crystal XRD shows pH-dependent coordination numbers (e.g., La³+ shifts from 8-coordinate at pH 4 to 9-coordinate at pH 7). Luminescence studies (Eu³+/Tb³+ polymers) correlate emission intensity with ligand-to-metal energy transfer efficiency .

Q. What mechanisms drive the in situ formation of oxalate from 2,3-PDCA under hydrothermal conditions?

- Pathway Analysis : ¹³C NMR and ESI-MS reveal oxidative decomposition of 2,3-PDCA via pyrazine ring cleavage. Intermediates like 2-pyrazinecarboxylic acid and glycolic acid form, with oxalate emerging as a stable byproduct. This process competes with coordination polymer assembly, requiring kinetic control (e.g., shorter reaction times) to suppress decomposition .

- Impact on Synthesis : Oxalate contamination alters polymer topology (e.g., Nd³+ systems form mixed-ligand networks with oxalate bridges). Researchers must monitor reaction progress via in situ NMR or adjust redox conditions to minimize side reactions .

Q. How does 2,3-PDCA achieve selective copper(II) precipitation, and what factors govern its metal ion selectivity?

- Mechanistic Insight : 2,3-PDCA selectively binds Cu²+ via a [Cu(2,3-PDCA-H)₂]ₙ·2nH₂O complex, leveraging steric and electronic effects. The ligand’s planar geometry and dual carboxylate/pyrazine donors favor square-planar Cu²+ coordination over smaller ions (e.g., Zn²+/Fe³+). Selectivity is pH-dependent, with optimal Cu precipitation at pH 3–4 .

- Validation : Single-crystal XRD and UV-Vis confirm Cu²+ binding. Competitive studies (e.g., with Au³+) show minimal interference, making 2,3-PDCA viable for e-waste recycling (98.5% Cu recovery) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported coordination modes of 2,3-PDCA across metal complexes?

- Case Study : Some studies describe monodentate carboxylate binding (e.g., [Cu(pzdc)(H₂O)(en)₂]), while others report bridging modes (e.g., Co³+ polymers). Contradictions arise from pH, counterion effects, and steric hindrance.

- Resolution : Systematic XRD and DFT studies show that steric bulk from ancillary ligands (e.g., ethylenediamine) forces monodentate coordination, whereas flexible ligands (e.g., water) permit bridging. pH-driven deprotonation also alters binding modes .

Methodological Recommendations

- Synthesis Optimization : Use KMnO₄ in a H₂SO₄/CuSO₄ catalyst system for scalable 2,3-PDCA production .

- Complex Characterization : Combine XRD with thermogravimetric analysis (TGA) to assess thermal stability and ligand loss in coordination polymers .

- Selectivity Tuning : Adjust pH and ligand-to-metal ratios to enhance Cu²+ vs. Au³+ selectivity in precipitation workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。